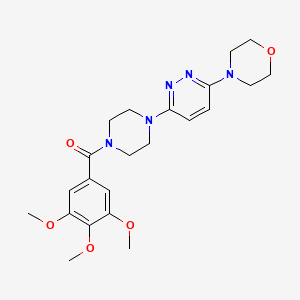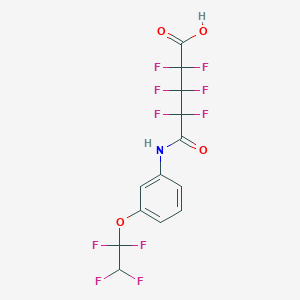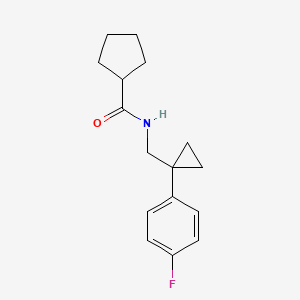
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H20FNO and its molecular weight is 261.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Muscle Relaxant and Analgesic Activity
Research on analogues of cinnamamide and beta-methylcinnamamide has led to the discovery of compounds like (E)-2-(4,6-difluoro-1-indanylidene)acetamide, which exhibit potent muscle relaxant, anti-inflammatory, and analgesic activities. One such compound, referred to as Compound 17, demonstrated significant promise in phase I clinical trials for these applications (Musso et al., 2003).
DNA Binding and Gene Expression Influence
N-methylpyrrole (Py)-N-methylimidazole (Im) polyamide conjugates, developed from DNA-binding antibiotics, have shown the ability to bind with duplex DNA in a sequence-specific manner, influencing gene expression in vivo. These conjugates, especially those linked with fluorophores, are underutilized but have potential in biological imaging and sequence-specific recognition with fluorescence emission properties (Vaijayanthi et al., 2012).
Novel Orexin Receptor Antagonist
N-[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. The disposition of this compound in humans has been studied, showing its elimination primarily via feces and potential for more slowly cleared metabolites (Renzulli et al., 2011).
Anticancer and Antimicrobial Activity
N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cells. Some molecules exhibited significant growth inhibition, indicating their potential in anticancer applications. Additionally, these compounds showed potent antimicrobial activity, highlighting their potential as novel antimicrobial agents (Gokhale et al., 2017).
Fluorine-18-Labeled 5-HT1A Antagonists
Fluorinated derivatives of WAY 100635 have been synthesized and radiolabeled with fluorine-18 for evaluating their biological properties. These compounds, such as [18F]FCWAY and [18F]FBWAY, have shown promise in clearing the brain with significant half-lives, indicating their potential use in studying serotonin levels and receptor distribution (Lang et al., 1999).
Insecticide Development
Flubendiamide, with a unique chemical structure incorporating a heptafluoroisopropyl group, has shown extremely strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action and safety for non-target organisms make it a promising agent for pest management (Tohnishi et al., 2005).
5-HT2A Receptor Inverse Agonist
N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide has been studied for its potent inverse agonist activity on 5-HT2A receptors. It has shown efficacy in animal models, suggesting its potential use as an antipsychotic agent (Vanover et al., 2006).
Propiedades
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c17-14-7-5-13(6-8-14)16(9-10-16)11-18-15(19)12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFXSLOXKJGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
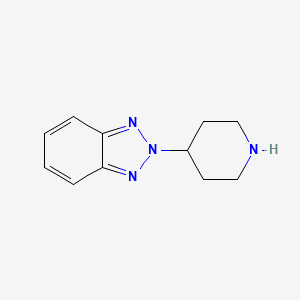
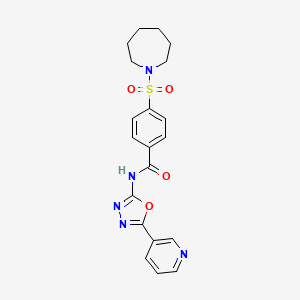
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2841293.png)


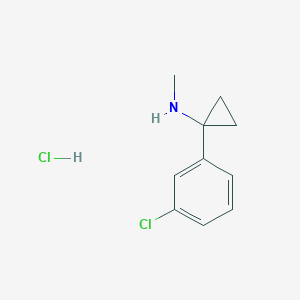

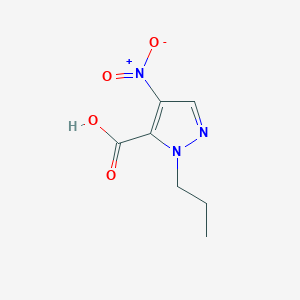
![2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2841301.png)
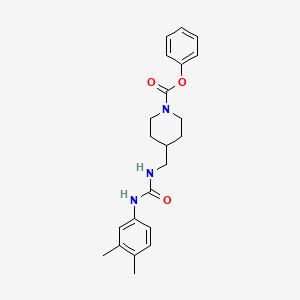
![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2841304.png)
